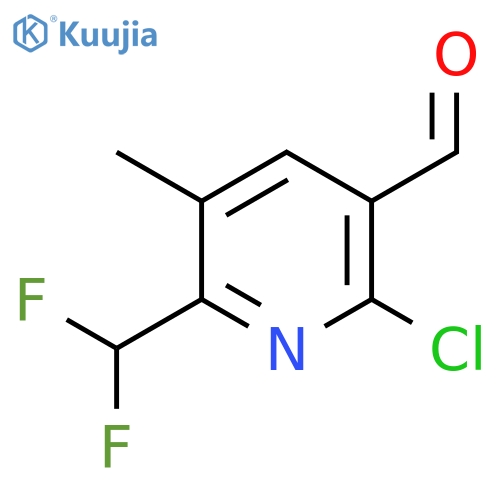Cas no 1807069-66-4 (2-Chloro-6-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde)

1807069-66-4 structure
商品名:2-Chloro-6-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde
CAS番号:1807069-66-4
MF:C8H6ClF2NO
メガワット:205.589148044586
CID:4868200
2-Chloro-6-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-6-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde
-
- インチ: 1S/C8H6ClF2NO/c1-4-2-5(3-13)7(9)12-6(4)8(10)11/h2-3,8H,1H3
- InChIKey: USZKUYXCBMFERZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=O)C=C(C)C(C(F)F)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 191
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 30
2-Chloro-6-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029051710-500mg |
2-Chloro-6-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde |
1807069-66-4 | 97% | 500mg |
$1,646.30 | 2022-03-31 | |
| Alichem | A029051710-1g |
2-Chloro-6-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde |
1807069-66-4 | 97% | 1g |
$2,920.40 | 2022-03-31 | |
| Alichem | A029051710-250mg |
2-Chloro-6-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde |
1807069-66-4 | 97% | 250mg |
$1,008.00 | 2022-03-31 |
2-Chloro-6-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde 関連文献
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
1807069-66-4 (2-Chloro-6-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde) 関連製品
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
